1-(2-methoxyphenyl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one
Description
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[(3-methylphenyl)methylsulfanyl]pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-14-6-5-7-15(12-14)13-24-18-19(22)21(11-10-20-18)16-8-3-4-9-17(16)23-2/h3-12H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOILIJAEZIJKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=CN(C2=O)C3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Methoxyphenyl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one is a synthetic organic compound belonging to the class of pyrazinones. This compound has garnered attention due to its potential biological activities, which may include anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyrazinone core with a methoxy group and a thioether substituent. The presence of these functional groups is critical for its biological activity.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies on pyrazole derivatives have shown that they can induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism often involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Anticancer | Induction of apoptosis |
| 3-Fluorobenzyl thio derivatives | Anticancer | Caspase activation |
| Thiazolidine derivatives | Anticancer | ROS modulation |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. Similar thioether-containing compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that the thioether group may play a role in modulating inflammatory pathways, potentially making this compound a candidate for treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies indicate that this compound may possess antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of various pyrazinone derivatives on MDA-MB-231 cells, revealing that those with methoxy and thioether substituents had enhanced cytotoxicity compared to their analogs lacking these groups. The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Anti-inflammatory Effects
In an experimental model of inflammation, a thioether derivative similar to this compound was administered, resulting in a significant reduction in edema and inflammatory markers. This suggests potential therapeutic applications in inflammatory conditions.
Q & A
Basic: What are the recommended synthetic routes for 1-(2-methoxyphenyl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one, and how can reaction conditions be optimized?
The synthesis typically involves coupling a pyrazinone core with substituted arylthio groups. Key steps include:
- Thioether formation : Reacting a pyrazin-2(1H)-one precursor with 3-methylbenzyl mercaptan under basic conditions (e.g., NaOH in DMF) .
- Solvent and temperature control : Ethanol or DMF at 60–80°C under nitrogen to prevent oxidation .
- Purification : Flash chromatography (e.g., DCM/MeOH gradients) or recrystallization to achieve >95% purity .
Optimization strategies: - Use HOBt/TBTU coupling agents to enhance reaction efficiency .
- Monitor intermediates via TLC or HPLC to adjust reaction times .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : 1H/13C NMR to verify substitution patterns (e.g., methoxyphenyl aromatic protons at δ 6.8–7.5 ppm) .
- Mass spectrometry : HRMS (ESI) for exact mass confirmation (e.g., [M+H]+ expected m/z ~395.15) .
- X-ray crystallography : Resolve stereoelectronic effects; SHELX software is standard for small-molecule refinement .
- HPLC : Purity assessment using C18 columns (e.g., 98.3% purity confirmed via reverse-phase HPLC) .
Advanced: How can researchers resolve contradictions between in vitro bioactivity and in vivo efficacy for this compound?
Contradictions may arise from:
- Poor pharmacokinetics : Low oral bioavailability due to high logP (~3.5). Mitigate via prodrug strategies (e.g., hydroxyethyl-piperazine derivatives enhance solubility) .
- Metabolic instability : Use LC-MS to identify metabolites in hepatic microsomes .
- Tissue penetration : Assess brain permeability via in situ perfusion models; structural analogs with logBB >0.3 show CNS activity .
Advanced: What methodologies are effective for elucidating the mechanism of action of this pyrazinone derivative?
- Target engagement assays :
- Molecular docking : Simulate binding to PDE5’s catalytic domain (Glide/SP docking, ΔG < -9 kcal/mol) .
- Gene expression : RNA-seq to identify downstream pathways (e.g., NO-sGC-cGMP) .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve potency and selectivity?
- Core modifications :
- Pharmacophore mapping :
- Triazole or pyrimidine fusion to stabilize π-π interactions .
- In vitro testing :
Basic: What are the stability considerations for this compound under different storage conditions?
- Thermal stability : Store at -20°C in amber vials; DSC/TGA shows decomposition >150°C .
- Hydrolytic sensitivity : Susceptible to base-mediated thioether cleavage; avoid aqueous buffers at pH >8 .
- Light sensitivity : Benzothiazole analogs degrade under UV; use antioxidant additives (e.g., BHT) .
Advanced: What computational tools are recommended for predicting ADMET properties?
- ADMET Prediction :
- Toxicity screening :
- ProTox-II for hepatotoxicity alerts (e.g., CYP3A4 inhibition risk) .
Advanced: How can researchers validate the compound’s antitumor potential in preclinical models?
- In vitro :
- In vivo :
Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
- Low yields : Optimize stoichiometry (e.g., 1.2 eq. of 3-methylbenzyl mercaptan) .
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) .
- Safety : Handle thiol precursors in fume hoods due to malodor and toxicity .
Advanced: How can isotopic labeling (e.g., 14C) aid in studying the compound’s metabolic fate?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
